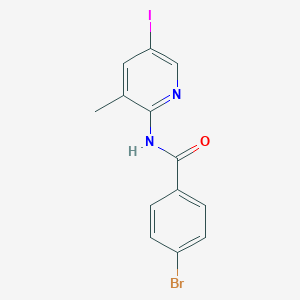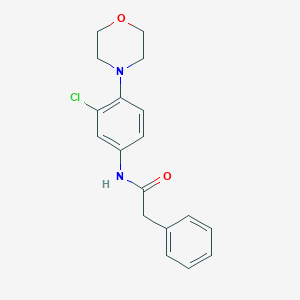![molecular formula C14H9ClF3NO B246350 N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been widely used as a research tool in various fields of biology and medicine. One of the most common applications of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is as a CK2 inhibitor. CK2 is a ubiquitous serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells and to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to a disruption of CK2-dependent signaling pathways and ultimately to cell death.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit other protein kinases, including ERK1/2, JNK, and p38 MAPK. N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has also been shown to induce autophagy in cancer cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its high potency and specificity as a CK2 inhibitor. This allows for precise manipulation of CK2-dependent signaling pathways and the study of its role in various cellular processes. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide. Another area of interest is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide's effects on other cellular processes, such as autophagy and inflammation. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide's potential therapeutic applications in cancer treatment warrant further investigation.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.
Eigenschaften
Molekularformel |
C14H9ClF3NO |
|---|---|
Molekulargewicht |
299.67 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
InChI-Schlüssel |
LKGVLENEDKHODO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)